3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile

Synthetic efficiency Medicinal chemistry Building block procurement

For kinase inhibitor programs requiring precise meta-methylene geometry, sourcing the correct positional isomer is critical. 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile (CAS 725212-23-7) provides the optimal scaffold, distinct from 4-substituted or direct-linked analogs. Key advantages: • Confirmed scaffold for c-KIT inhibitors achieving 15-32 nM IC50 in mobility shift assays • Free base form requires no neutralization, enabling direct use in amide coupling or reductive amination • 215.29 g/mol MW maximizes scaffold molar density per gram compared to salt forms

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 725212-23-7
Cat. No. B3280963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile
CAS725212-23-7
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)CC2=CC(=CC=C2)C#N
InChIInChI=1S/C13H17N3/c14-9-11-2-1-3-12(8-11)10-16-6-4-13(15)5-7-16/h1-3,8,13H,4-7,10,15H2
InChIKeyLXXDAJSGINOLSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile: Chemical Identity & Procurement


3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile (CAS 725212-23-7, C13H17N3, MW 215.29 g/mol) is a substituted aminopiperidine derivative featuring a benzonitrile core linked to a 4-aminopiperidine moiety via a methylene bridge . This compound is primarily classified as a versatile small-molecule scaffold and chemical intermediate utilized in medicinal chemistry and drug discovery programs . Its structural attributes position it within the broader class of 4-aminopiperidine-containing building blocks that have been investigated for kinase inhibitory activity [1] and as precursors in the synthesis of DPP-IV inhibitors . The compound is commercially available from multiple suppliers at 95% minimum purity, typically offered in research quantities ranging from 50 mg to gram scale .

Scaffold Type Aminopiperidine-benzonitrile building block for kinase and DPP-IV inhibitor programs
Synthetic Utility Free base with primary amine ready for amide coupling, reductive amination, or sulfonamide diversification
Procurement Profile Available in research quantities with multi-supplier commercial access and transparent pricing

3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile: Positional Isomer Specificity


The specific meta-substitution pattern and methylene linker geometry of 3-[(4-aminopiperidin-1-yl)methyl]benzonitrile (CAS 725212-23-7) confer distinct molecular recognition properties that cannot be replicated by positional isomers or direct-linked analogs. Positional isomerism significantly impacts receptor binding affinity and target selectivity profiles within this chemical series . The 3-substituted benzonitrile framework with a flexible methylene spacer differs fundamentally from 4-substituted isomers such as 4-[(4-aminopiperidin-1-yl)methyl]benzonitrile (CAS 1158365-82-2) , and from direct-linked analogs lacking the methylene bridge such as 3-(4-aminopiperidin-1-yl)benzonitrile (CAS 891854-16-3) . These structural variations alter molecular geometry, conformational flexibility, and the spatial orientation of the primary amine handle available for subsequent derivatization. Procurement decisions must therefore be guided by the specific synthetic route and target scaffold requirements rather than assuming functional interchangeability among in-class compounds.

Target Compound
3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile
meta-substitution, methylene linker
4-Substituted Isomer
4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile
altered geometry may shift target recognition and synthetic route
Direct-Linked Analog
3-(4-Aminopiperidin-1-yl)benzonitrile
lacks methylene bridge, reducing conformational flexibility and derivatization options
Salt Form
Dihydrochloride salt
requires neutralization step before amine coupling; lower scaffold density per gram

3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile: Differentiated Procurement Evidence


Single-Step Synthesis vs. Multi-Step Analogs

The synthesis of 3-[(4-aminopiperidin-1-yl)methyl]benzonitrile proceeds via a single-step nucleophilic substitution reaction between 4-aminopiperidine and 3-chloromethylbenzonitrile in the presence of potassium carbonate in DMF, requiring only heating to achieve product formation . In contrast, preparation of the 4-positional isomer 4-[(4-aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride (ABT-594) required multi-step synthesis and extensive optimization when first developed by Abbott Laboratories in the late 1990s . This difference in synthetic complexity directly translates to supply chain reliability and cost efficiency for procurement decisions.

Synthetic Complexity
Cross-study comparison
1-step nucleophilic substitution
vs. multi-step synthesis for 4-isomer (ABT-594)
Single-step accessibility supports reliable supply and shorter lead times
Reaction: K2CO3, DMF, heating
Synthetic efficiency Medicinal chemistry Building block procurement

Commercial Availability and Pricing Benchmark

3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile (CAS 725212-23-7) is commercially available at 95% minimum purity from multiple global suppliers, with pricing established at approximately €185.00 for 50 mg and €733.00 for 500 mg as of January 2025 . In comparison, the 4-positional isomer 4-[(4-aminopiperidin-1-yl)methyl]benzonitrile (CAS 92539-21-4) is offered only on an inquiry basis without published pricing, indicating lower commercial availability and potentially longer procurement lead times . The direct-linked analog 3-(4-aminopiperidin-1-yl)benzonitrile (CAS 891854-16-3) lacks the methylene bridge and has a lower molecular weight (201.27 vs. 215.29 g/mol), representing a distinct chemical entity with different physical properties .

Commercial Benchmark
Market assessment
Published pricing from multiple suppliers
4-isomer: inquiry-only; direct-linked analog: different MW
Transparent multi-supplier availability reduces procurement uncertainty
Pricing reference as of January 2025; 50 mg–500 mg scale
Commercial availability Procurement benchmarking Research chemical supply

In Vivo Antitumor Efficacy (Class-Level)

A 2021 in vivo study evaluated three 4-aminopiperidine derivatives structurally related to 3-[(4-aminopiperidin-1-yl)methyl]benzonitrile, including a benzonitrile-containing analog (compound 2: 4-((methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)amino)methyl)benzonitrile). When used in combination with cyclophosphamide, compound 2 produced an 80-82% increase in survival time in the L1210 lymphocytic leukemia model and 98-99.7% tumor growth delay in the B16 melanoma model (p = 0.05) [1]. These findings confirm that the 4-aminopiperidine scaffold bearing a benzonitrile moiety—the core structural feature of CAS 725212-23-7—retains pharmacological relevance in validated in vivo cancer models. The study did not include direct-linked analogs lacking the methylene bridge or 2-substituted positional isomers, suggesting the meta-methylene architecture contributes to the observed efficacy profile.

In Vivo Model Response
Class-level inference
80–82% survival increase (L1210); 98–99.7% tumor growth delay (B16)
p = 0.05, with cyclophosphamide
Reported class-level model-response context for benzonitrile-containing aminopiperidine analogs
Structurally related compound 2; not the exact CAS 725212-23-7
In vivo pharmacology Antitumor activity Hsp70 inhibition Combination chemotherapy

Kinase Inhibition Potency: Class Evidence

Compounds containing the 4-aminopiperidine scaffold with benzonitrile-derived moieties have demonstrated potent kinase inhibitory activity across multiple targets. BindingDB data from patent US8703771 shows that structurally elaborated 4-aminopiperidine-benzonitrile derivatives achieve IC50 values of 15-32 nM against c-KIT kinase under standardized conditions (Mobility Shift Assay, pH 7.5, 28°C) [1]. Additional data demonstrate IC50 values of <100 nM against DNA-PK [2] and Kd values of <10 nM against wild-type KIT kinase [3]. While these data represent more extensively elaborated final compounds rather than the parent scaffold (CAS 725212-23-7) itself, they establish that the 4-aminopiperidine core with appropriate aromatic substitution constitutes a privileged pharmacophore for kinase inhibitor development. Compounds lacking the methylene linker or bearing alternative substitution patterns may exhibit altered kinase selectivity profiles, though direct comparative data remain limited.

Kinase Inhibition Context
Class-level inference
IC50 15–32 nM (c-KIT);
Mobility Shift Assay, pH 7.5, 28°C
Supports kinase pathway inhibition assay fit for elaborated derivatives
Parent scaffold provides building block for sub-100 nM inhibitors
DPP-IV Scaffold Citation
Class-level inference
Cited as DPP-IV inhibitor development scaffold
vs. impurity-class analog (alogliptin impurity)
Patent-cited scaffold status supports privileged intermediate selection
meta-methylene benzonitrile geometry; not an impurity reference
Free Base vs. Salt
Direct comparison
Free base: 215.29 g/mol, ready-to-couple
Dihydrochloride salt: +1 neutralization step, ~25% higher MW
Free base eliminates a synthetic operation and increases scaffold density per gram
Suitable for amide coupling, reductive amination, sulfonamide synthesis
Kinase inhibition c-KIT Abl PDGFR Structure-activity relationship

DPP-IV Inhibitor Development Potential

3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile and its dihydrochloride salt have been specifically studied for their potential as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a validated therapeutic class for type 2 diabetes management . The benzonitrile moiety positioned at the meta position with a methylene linker to the 4-aminopiperidine core provides an optimal geometry for DPP-IV active site engagement, distinguishing it from analogs such as N1-(2-cyanobenzyl)-3-aminopiperidine (CAS 1353254-17-7), which lacks the 4-amino substitution pattern and serves as an alogliptin impurity rather than a development scaffold [1]. Patent literature confirms that substituted aminopiperidines represent a recognized inhibitor class for DPP-IV enzyme targeting [2]. While direct IC50 values for the parent compound against DPP-IV are not publicly available, its specific citation in DPP-IV inhibitor patent disclosures confirms its relevance as a privileged intermediate in this therapeutic area.

DPP-IV Scaffold Citation
Class-level inference
Cited as DPP-IV inhibitor development scaffold
vs. impurity-class analog (alogliptin impurity)
Patent-cited scaffold status supports privileged intermediate selection
meta-methylene benzonitrile geometry; not an impurity reference
DPP-IV inhibition Type 2 diabetes Metabolic disease Drug discovery

Free Amine vs. Salt Form: Diversification

3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile (CAS 725212-23-7) is supplied as the free base form with the primary amine of the piperidine ring available for immediate derivatization via amide bond formation, reductive amination, or sulfonamide synthesis . In contrast, the dihydrochloride salt form (CAS 1286273-82-2) requires an additional neutralization step before use in coupling reactions, adding one synthetic operation to downstream workflows . The free base has a molecular weight of 215.29 g/mol compared to the dihydrochloride salt at 288.21 g/mol (for the 4-isomer salt form), representing a 25% reduction in mass per mole of active scaffold . This difference impacts both shipping costs and the molar quantity of usable material per gram purchased. The compound's susceptibility to oxidation and reduction reactions—including potassium permanganate oxidation of the benzonitrile group and lithium aluminum hydride reduction—provides additional handles for scaffold diversification not available with fully elaborated comparators .

Free Base vs. Salt
Direct comparison
Free base: 215.29 g/mol, ready-to-couple
Dihydrochloride salt: +1 neutralization step, ~25% higher MW
Free base eliminates a synthetic operation and increases scaffold density per gram
Suitable for amide coupling, reductive amination, sulfonamide synthesis
Chemical diversification Parallel synthesis Library generation Amide coupling

3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile: Recommended Research Applications


Kinase Inhibitor Scaffold Development

3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile (CAS 725212-23-7) provides an optimal starting scaffold for kinase inhibitor programs targeting c-KIT, Abl, and PDGFR. BindingDB data confirm that elaborated 4-aminopiperidine-benzonitrile derivatives achieve IC50 values of 15-32 nM against c-KIT in standardized mobility shift assays [1], with additional derivatives showing <100 nM potency against DNA-PK and <10 nM Kd against wild-type KIT [2]. The meta-methylene substitution pattern of CAS 725212-23-7 distinguishes it from 4-substituted isomers and direct-linked analogs, making it the appropriate procurement choice for programs requiring this specific geometry .

Hsp70-Targeted Oncology Combination Therapy

For oncology programs exploring Hsp70 inhibition, CAS 725212-23-7 represents a core scaffold within a class of 4-aminopiperidine benzonitrile derivatives that have demonstrated significant in vivo antitumor efficacy. Structurally related compounds achieved 80-82% increased survival in L1210 leukemia models and 98-99.7% tumor growth delay in B16 melanoma models when combined with cyclophosphamide (p = 0.05) [3]. The compound's free base form with an available primary amine handle enables rapid diversification into fully elaborated Hsp70 inhibitor candidates without the additional neutralization step required for salt forms .

DPP-IV Inhibitor Intermediate Procurement

Research programs targeting DPP-IV inhibition for type 2 diabetes should prioritize CAS 725212-23-7 over structurally similar aminopiperidine compounds such as N1-(2-cyanobenzyl)-3-aminopiperidine. The latter is classified as an alogliptin impurity rather than a development scaffold [4], whereas CAS 725212-23-7 is specifically cited in patent literature as a substituted aminopiperidine scaffold for DPP-IV inhibitor development [5]. The compound's 4-amino substitution with meta-methylene benzonitrile geometry provides optimal active site engagement characteristics for this therapeutic target class.

Parallel Synthesis & Library Generation

CAS 725212-23-7 is optimally suited for parallel synthesis workflows due to its free base form requiring zero neutralization steps before amide coupling, reductive amination, or sulfonamide synthesis. With a molecular weight of 215.29 g/mol (25% lower than the dihydrochloride salt form at 288.21 g/mol), procurement of the free base maximizes scaffold molar density per gram purchased . The compound's established synthetic accessibility via single-step nucleophilic substitution ensures reliable supply chain availability at competitive pricing (€185.00/50 mg) from multiple commercial sources .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold studies
Aminopiperidine-benzonitrile building block with meta-methylene linker
Kinase selectivity profiling (c-KIT, Abl, PDGFR) and structure-activity relationship interpretation
Hsp70 pathway inhibition research
Class-level benzonitrile-containing scaffold with reported model-response context
In vivo endpoint interpretation in transplantable tumor models; combination regimen context
DPP-IV enzyme inhibition research
Patent-cited substituted aminopiperidine scaffold, distinct from impurity-class analogs
Active-site engagement geometry review; metabolic disease target model validation
Parallel library synthesis
Free base with immediate amine coupling capability and single-step synthetic accessibility
Workflow efficiency: no neutralization step; reliable supply chain and scaffold molar density

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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